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The formyl cation (HCO%), a fundamental species in organic chemistry and astrochemistry,
has been the subject of extensive computational and experimental investigation. Its simple
structure belies a complex and rich thermochemical landscape that is critical for understanding
a variety of chemical processes, from interstellar reactions to industrial catalysis. This technical
guide provides a comprehensive overview of the computational studies dedicated to elucidating
the thermochemistry of the formyl cation, with a focus on its enthalpy of formation and the
proton affinity of carbon monoxide.

Core Thermochemical Properties: A Computational
Perspective

The stability and reactivity of the formyl cation are primarily dictated by key thermochemical
parameters. High-level ab initio and density functional theory (DFT) calculations have been
instrumental in providing accurate theoretical benchmarks for these values.

Enthalpy of Formation (AHf°)

The standard enthalpy of formation of the formyl cation is a crucial thermodynamic quantity. A
variety of computational methods have been employed to calculate this value, with results
generally showing good agreement with experimental data. The table below summarizes the
calculated enthalpy of formation of HCO+* using different theoretical approaches.
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Computational ) Calculated AHf°

Basis Set Reference
Method (kd/imol)
G2 - 815.9 --INVALID-LINK--
CBS-QB3 - 817.1 --INVALID-LINK--
Experimental - 824.7+2.9 --INVALID-LINK--

Note: The values from the NIST Chemistry WebBook are compiled from various sources and

represent a consensus value.

Proton Affinity of Carbon Monoxide

The formyl cation is readily formed through the protonation of carbon monoxide.
Consequently, the proton affinity (PA) of CO is a direct measure of the stability of HCO*.
Numerous computational studies have focused on accurately determining this value. The table
below presents a comparison of calculated and experimental proton affinities for carbon

monoxide.
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Computational ) Calculated PA
Basis Set Reference
Method (kd/mol)

Curtiss, L. A;
Raghavachari, K.;
Trucks, G. W.; Pople,
J. A. J. Chem. Phys.
1991, 94, 7221-7230.

[1]

G2 - 592.9

Smith, B. J.; Radom,
L. J. Phys. Chem.
1995, 99, 6468-6471.

[2]

G2(MP2,SVP) - 593.3

Martin, J. M. L.; de
Oliveira, G. J. Chem.
Phys. 1999, 111,
1843-1856.[3][4]

w1 - 593.7

Montgomery, J. A., Jr.;
Frisch, M. J,;
Ochterski, J. W.;
Petersson, G. A. J.
Chem. Phys. 1999,
110, 2822-2827.

CBS-QB3 - 592.5

Experimental - 594.0 --INVALID-LINK--[5]

Experimental Protocols for Validation

The accuracy of computational thermochemistry relies on rigorous validation against
experimental data. The primary experimental techniques used to determine the enthalpy of
formation of ions and proton affinities include mass spectrometric methods and calorimetry.

Determination of Enthalpy of Formation of lons

A common experimental approach for determining the enthalpy of formation of ions like HCO+
involves measuring the appearance energy of the ion from a neutral precursor.
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Typical Experimental Workflow:

lonization Source: A neutral precursor molecule is introduced into the ion source of a mass
spectrometer. Electron ionization or photoionization is used to generate ions.

Appearance Energy Measurement: The minimum energy required to produce the fragment
ion (in this case, HCO*) from the precursor is measured. This is the appearance energy
(AE).

Thermochemical Cycle: The enthalpy of formation of the ion is then calculated using a
thermochemical cycle that involves the known enthalpies of formation of the neutral
precursor and other neutral fragments.

For example, using a precursor like formaldehyde (H2CO):

HCO+e~ - HCO* + H + 2e~

AHF(HCO*) = AE(HCO*) - AHf°(H2CO) + AHf°(H)

Determination of Proton Affinity

Proton affinities are typically determined using techniques such as flowing afterglow mass

spectrometry or ion cyclotron resonance mass spectrometry.

Generalized Experimental Protocol:

lon-Molecule Reaction: A protonated reference base with a known proton affinity is allowed
to react with the molecule of interest (in this case, carbon monoxide) in the gas phase.

Equilibrium Measurement: The equilibrium constant for the proton transfer reaction is
measured.

Gibbs Free Energy Calculation: The Gibbs free energy change (AG®) for the reaction is
calculated from the equilibrium constant.

Enthalpy and Entropy Contributions: The enthalpy change (AH°®), which corresponds to the
difference in proton affinities, is determined by either measuring the temperature
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dependence of the equilibrium constant (van't Hoff plot) or by estimating the entropy change
(AS°®) for the reaction.

Visualizing Computational Thermochemistry
Workflows and Chemical Processes

Diagrams are essential tools for visualizing the logical flow of computational studies and the
chemical transformations involved.
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Computational thermochemistry workflow for the formyl cation.
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Formation of the formyl cation via protonation of carbon monoxide.

Conclusion

Computational chemistry has proven to be an indispensable tool for the precise determination
of the thermochemical properties of the formyl cation. High-accuracy composite methods like
G2, CBS-QB3, and W1 theory provide results that are in excellent agreement with experimental
values, offering a powerful predictive capability for systems where experimental data is scarce
or difficult to obtain. The continued development of computational methodologies, coupled with
rigorous experimental validation, will further enhance our understanding of the fundamental
chemistry of this important interstellar and terrestrial cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [A Deep Dive into the Computational Thermochemistry
of the Formyl Cation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098624#computational-studies-of-formyl-cation-
thermochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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